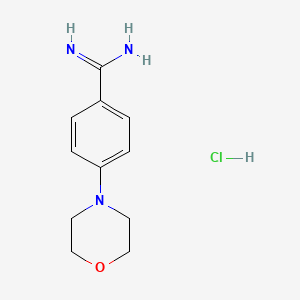![molecular formula C8H11NO2 B595668 Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 199807-77-7](/img/structure/B595668.png)
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural attributes, which make it a valuable intermediate in various chemical syntheses. It is often used in the preparation of more complex molecules, particularly in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the Diels-Alder reaction. One common method is the cycloaddition of cyclopentadiene with a suitable dienophile, such as methyl acrylate, in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining product consistency and yield. The use of automated systems also helps in optimizing the reaction parameters and reducing production costs.
化学反応の分析
Types of Reactions
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperoxybenzoic acid (MCPBA) and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3). These reactions often require a catalyst to proceed efficiently.
Major Products Formed
Oxidation: The major products are often epoxides or hydroxylated derivatives.
Reduction: The major products are typically amines or reduced hydrocarbons.
Substitution: The major products depend on the substituent introduced but can include azides, halides, or other functionalized derivatives.
科学的研究の応用
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: This compound features a hydroxyl group instead of a methyl ester.
Uniqueness
Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in reactions where ester functionality is required, such as in the synthesis of certain pharmaceuticals and polymers.
特性
IUPAC Name |
methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBVFUKFKVISQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(N1)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)


![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)





